1-(2,2-Difluoroethoxy)-4-fluoro-2-iodobenzene
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Overview
Description
1-(2,2-Difluoroethoxy)-4-fluoro-2-iodobenzene is an organic compound that features a benzene ring substituted with difluoroethoxy, fluoro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethoxy)-4-fluoro-2-iodobenzene typically involves the introduction of the difluoroethoxy group onto a benzene ring that already contains fluoro and iodo substituents. One common method involves the reaction of 4-fluoro-2-iodophenol with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethoxy)-4-fluoro-2-iodobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the difluoroethoxy group.
Cross-Coupling Reactions: The iodo group can be involved in cross-coupling reactions like Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Cross-Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(2,2-Difluoroethoxy)-4-fluoro-2-azidobenzene.
Scientific Research Applications
1-(2,2-Difluoroethoxy)-4-fluoro-2-iodobenzene has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including organic semiconductors and fluorinated polymers.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism by which 1-(2,2-Difluoroethoxy)-4-fluoro-2-iodobenzene exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluoroethoxy)-4-fluorobenzene: Lacks the iodo group, making it less reactive in cross-coupling reactions.
1-(2,2-Difluoroethoxy)-2-iodobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
4-Fluoro-2-iodophenol: Precursor in the synthesis of 1-(2,2-Difluoroethoxy)-4-fluoro-2-iodobenzene.
Uniqueness
This compound is unique due to the presence of both difluoroethoxy and iodo groups, which confer distinct reactivity and properties. The combination of these substituents allows for versatile chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-4-fluoro-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-5-1-2-7(6(12)3-5)13-4-8(10)11/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTZPZWBQDLXQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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